

A Comparative Analysis of Opigolix and Relugolix for Endometriosis-Associated Pain

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Opigolix*

Cat. No.: *B10799522*

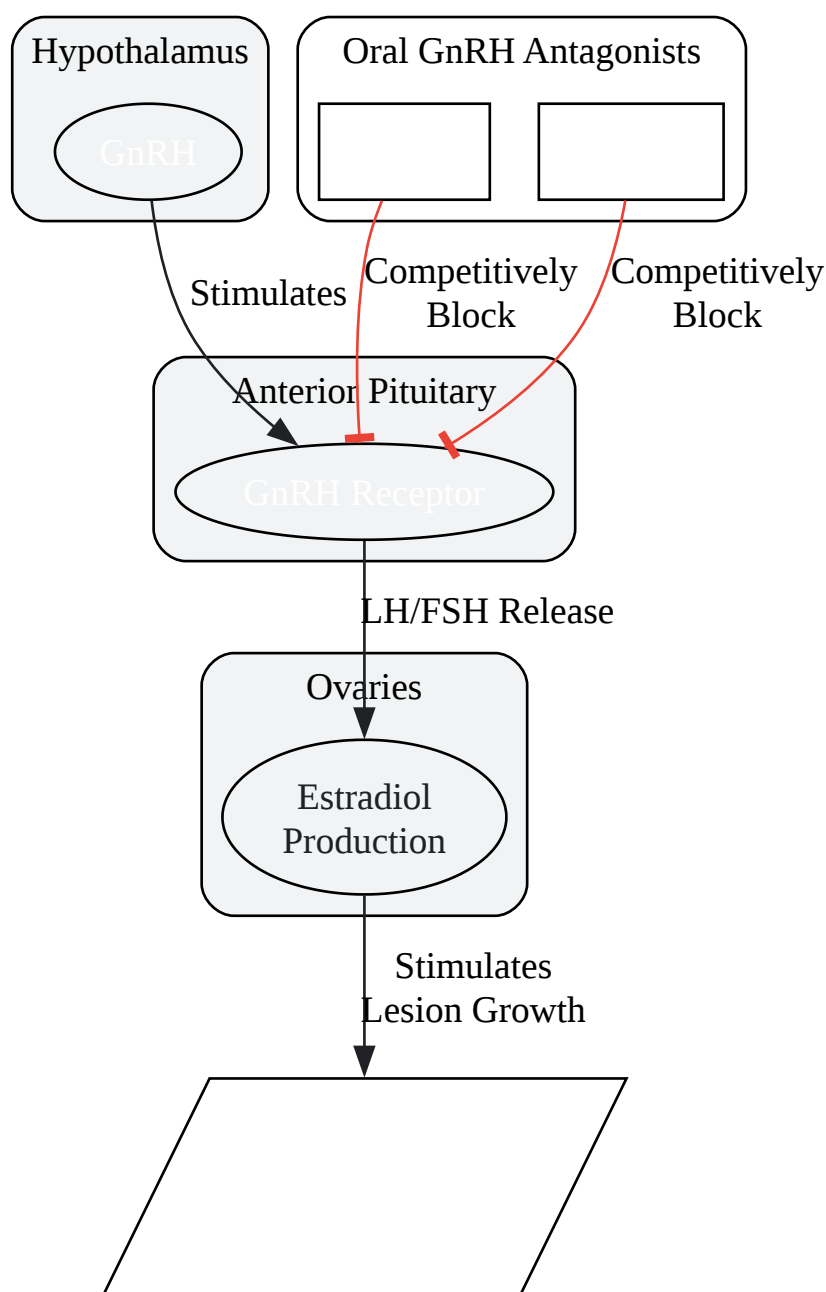
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of two oral gonadotropin-releasing hormone (GnRH) antagonists, **Opigolix** (ASP-1707) and Relugolix. While Relugolix has received regulatory approval for conditions including endometriosis, the development of **Opigolix** was discontinued after Phase II trials. This comparison is based on available clinical trial data to inform research and drug development in this therapeutic area.

Mechanism of Action: A Shared Pathway

Both **Opigolix** and Relugolix are non-peptide, orally active GnRH receptor antagonists.^[1] They exert their therapeutic effect by competitively binding to GnRH receptors in the anterior pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent suppression of ovarian estradiol production. The reduction in estradiol levels is the primary mechanism for alleviating the symptoms of estrogen-dependent conditions such as endometriosis.



[Click to download full resolution via product page](#)

Efficacy in Endometriosis-Associated Pain

The primary indication for which comparative data is available for both compounds is the treatment of endometriosis-associated pain. Efficacy has been assessed through reductions in dysmenorrhea (menstrual pain) and non-menstrual pelvic pain (NMPP).

Relugolix Combination Therapy (SPIRIT 1 & 2 Trials)

The Phase III SPIRIT 1 and 2 trials evaluated a once-daily combination therapy of Relugolix 40 mg with estradiol 1.0 mg and norethindrone acetate 0.5 mg.[2][3] This combination is designed to mitigate hypoestrogenic side effects, such as bone mineral density loss, while maintaining efficacy.

Opigolix (TERRA Study)

The Phase II TERRA study assessed the efficacy of various doses of **Opigolix** monotherapy (3 mg, 5 mg, 10 mg, and 15 mg) compared to placebo and leuporelin.[4][5]

Efficacy Endpoint	Relugolix Combination Therapy (40 mg)[2][3]	Opigolix (15 mg)[4][5][6]
Dysmenorrhea	75% of women achieved a clinically meaningful reduction in both SPIRIT 1 and 2 trials at Week 24.	Showed the most significant reduction in dysmenorrhea among oral GnRH antagonists in a network meta-analysis.
Non-Menstrual Pelvic Pain (NMPP)	59% (SPIRIT 1) and 66% (SPIRIT 2) of women achieved a clinically meaningful reduction at Week 24.	Demonstrated efficacy in reducing NMPP.
Overall Pelvic Pain	Statistically significant reductions were observed.	A network meta-analysis found that Opigolix 15 mg was among the most efficient in reducing pelvic pain.[6]
Analgesic Use	A network meta-analysis indicated that Relugolix 40 mg was most effective in reducing the use of analgesics.[6]	Data on analgesic use reduction is available.

Safety and Tolerability

The safety profiles of both drugs are largely influenced by their hypoestrogenic effects. The addition of hormonal add-back therapy to Relugolix is a key differentiator in its long-term safety profile.

Safety Parameter	Relugolix Combination Therapy (40 mg)[2][3]	Opigolix (Monotherapy, various doses)[4][5][6]
Bone Mineral Density (BMD) Loss	Less than 1% loss over 24 weeks.	Dose-dependent decrease in BMD.
Common Adverse Events	Headache, nasopharyngitis, and hot flushes were the most common.	Hot flushes were a notable adverse event.
Treatment Emergent Adverse Events (TEAEs)	The rate of any TEAEs was highest in the Relugolix 40 mg group in a network meta-analysis.[6]	Rates of TEAEs were reported.

Experimental Protocols

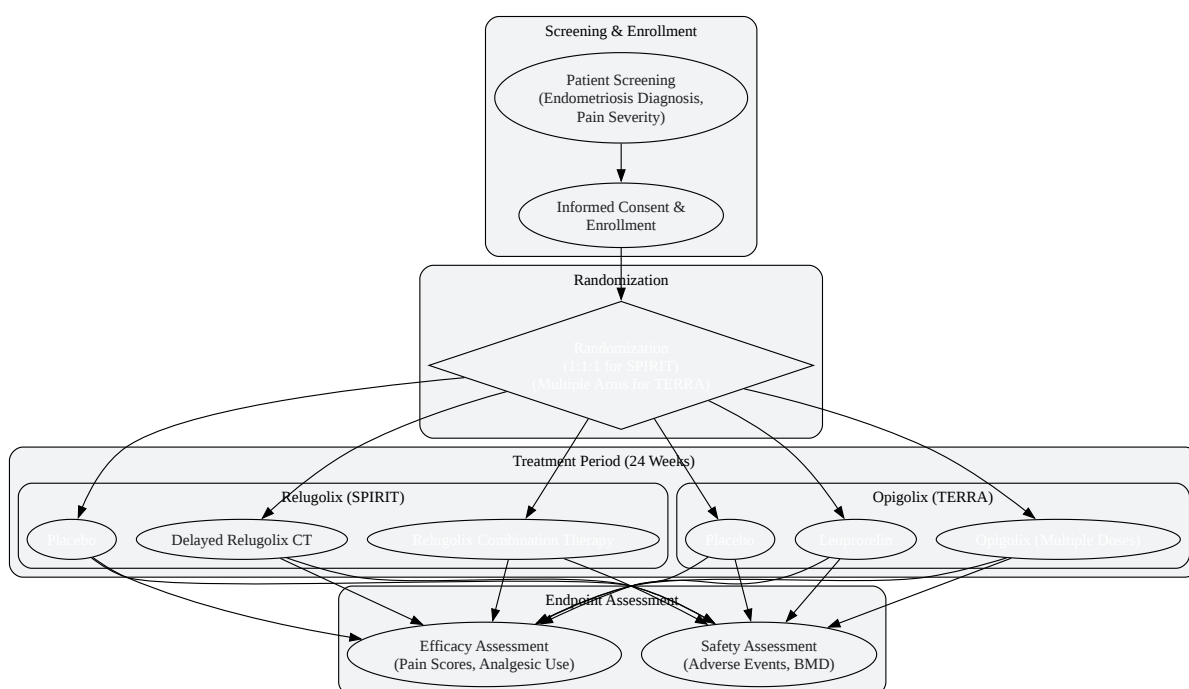
Relugolix: SPIRIT 1 and 2 Trials[3][7][8][9][10]

- Study Design: Two replicate, Phase III, multicenter, randomized, double-blind, placebo-controlled trials.
- Participants: Over 1,200 premenopausal women (18-50 years) with a surgical or direct visualization diagnosis of endometriosis and moderate to severe endometriosis-associated pain.
- Intervention: Participants were randomized (1:1:1) to receive one of three treatments for 24 weeks:
 - Once-daily oral Relugolix 40 mg, estradiol 1.0 mg, and norethindrone acetate 0.5 mg (Relugolix combination therapy).
 - Placebo.
 - Delayed Relugolix combination therapy (Relugolix 40 mg monotherapy for 12 weeks followed by Relugolix combination therapy for 12 weeks).

- **Primary Endpoints:** The proportion of responders for both dysmenorrhea and non-menstrual pelvic pain at week 24, defined by a clinically meaningful reduction in the Numeric Rating Scale (NRS) score without an increase in analgesic use.
- **Key Secondary Endpoints:** Changes in dyspareunia, overall pelvic pain, health-related quality of life (Endometriosis Health Profile-30), and opioid use.

Opigolix: TERRA Study[4][5][11]

- **Study Design:** A Phase II, multicenter, double-blind, randomized, parallel-group, placebo-controlled study.
- **Participants:** 540 women with endometriosis-associated pelvic pain.
- **Intervention:** Participants were randomized to receive one of the following for 24 weeks:
 - Placebo
 - **Opigolix 3 mg**
 - **Opigolix 5 mg**
 - **Opigolix 10 mg**
 - **Opigolix 15 mg**
 - Leuprorelin (as an active comparator)
- **Primary Efficacy Endpoint:** Change from baseline in the NRS score for overall pelvic pain after 12 weeks of treatment.
- **Secondary Efficacy Endpoints:** Changes in NRS scores for dysmenorrhea and non-menstrual pelvic pain.



[Click to download full resolution via product page](#)

Conclusion

Both **Opigolix** and Relugolix have demonstrated efficacy in reducing endometriosis-associated pain by suppressing estradiol levels. The available data suggests that higher doses of **Opigolix** monotherapy were effective but were associated with a dose-dependent decrease in bone mineral density. Relugolix, developed as a combination therapy with hormonal add-back, has shown a favorable balance of efficacy and safety, particularly concerning the mitigation of bone loss, in its Phase III trials. The discontinuation of **Opigolix** development means that direct head-to-head comparative data is unavailable and will not be forthcoming. However, the existing Phase II data for **Opigolix** and the comprehensive Phase III data for Relugolix provide valuable insights for the ongoing development of GnRH antagonists for gynecological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfizer.com [pfizer.com]
- 3. Once daily oral relugolix combination therapy versus placebo in patients with endometriosis-associated pain: two replicate phase 3, randomised, double-blind, studies (SPIRIT 1 and 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of oral gonadotropin-releasing hormone antagonists in moderate-to-severe endometriosis-associated pain: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-year efficacy and safety of relugolix combination therapy in women with endometriosis-associated pain: SPIRIT open-label extension study - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 8. broomedocs.com [broomedocs.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. SPIRIT 1: Efficacy and Safety Study of Relugolix in Women With Endometriosis-Associated Pain [ctv.veeva.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Opigolix and Relugolix for Endometriosis-Associated Pain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799522#opigolix-vs-relugolix-efficacy-and-safety]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com